

# Structural Validation Guide: N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine

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## Compound of Interest

**Compound Name:** N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine

**CAS No.:** 91807-47-5

**Cat. No.:** B187756

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## Executive Summary & Compound Profile

**Target Molecule:** N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine **Molecular Formula:** C<sub>13</sub>H<sub>14</sub>N<sub>2</sub>O<sub>4</sub> **Molecular Weight:** 262.26 g/mol **Core Scaffold:** Ethanamine linker connecting a 2-nitrophenoxy moiety and a furan-2-ylmethyl group.[1]

**Significance:** This compound represents a "privileged structure" hybrid, combining the electron-rich furan ring (common in metabolic precursors) with a 2-nitrophenoxy ether (a rigid steric anchor). Validating this structure is critical because the synthesis—typically via reductive amination—often yields difficult-to-separate impurities like the imine intermediate (Schiff base) or the tertiary amine (bis-alkylation product).

This guide compares the Target Product against its Critical Impurities, providing the experimental data required to confirm identity and purity.

## Comparative Analysis: Target vs. Impurities

In drug development, "performance" during validation is defined by the ability of an analytical method to differentiate the target from structurally similar byproducts.

## Table 1: Structural Differentiation Matrix

Feature	Target Molecule (Secondary Amine)	Alternative A: Imine Intermediate ( <b>Schiff Base</b> )	Alternative B: Bis- Alkylated Impurity ( <b>Tertiary Amine</b> )
Hybridization (Linker)	(Flexible, reduced)	(Rigid, C=N double bond)	(Crowded, two furfuryl groups)
1H NMR: Linker Signal	Singlet (CH <sub>2</sub> -NH) @ ~3.8 ppm	Singlet (CH=N) @ ~8.1–8.3 ppm	Two Singlets (CH <sub>2</sub> -N- CH <sub>2</sub> )
IR: Key Stretch	N-H stretch @ ~3300– 3400 cm <sup>-1</sup>	C=N stretch @ ~1640 cm <sup>-1</sup>	Absent N-H stretch
MS (ESI+)	[M+H] <sup>+</sup> = 263.27	[M+H] <sup>+</sup> = 261.25 (-2 Da)	[M+H] <sup>+</sup> = 343.3 (Mass shift)
Stability	Stable as HCl salt	Hydrolysis-prone (reverts to aldehyde)	Stable, lipophilic

## Detailed Experimental Protocols

### Protocol A: High-Resolution NMR Characterization (The Gold Standard)

Objective: To confirm the reduction of the imine bond and the connectivity of the ethylene linker.

Methodology:

- Sample Prep: Dissolve 10 mg of the free base in 0.6 mL DMSO-d<sub>6</sub>. (Note: CDCl<sub>3</sub> is acceptable, but DMSO-d<sub>6</sub> allows for better resolution of the N-H proton if exchange is slow).
- Acquisition: Run 1H (32 scans) and 13C (512 scans).
- Critical Validation Checkpoints (Expected Data):
- The "Furan Fingerprint": Look for three distinct signals.
  - H-5 (Furan): Doublet @ ~7.6 ppm.

- H-3 (Furan): Doublet @ ~6.4 ppm.
- H-4 (Furan): Multiplet @ ~6.2 ppm.[2]
- The "Nitro-Anchor": The 2-nitrophenoxy group induces a strong deshielding effect.
  - H-3 (Aromatic, ortho to NO<sub>2</sub>): Doublet @ ~7.8–7.9 ppm.
  - H-6 (Aromatic, ortho to ether): Doublet @ ~7.2 ppm.
- The "Linker Diagnostics" (The Proof of Synthesis):
  - O-CH<sub>2</sub>: Triplet @ ~4.2 ppm. (If this is a quartet, check for solvent contamination).
  - N-CH<sub>2</sub> (Ethyl): Triplet @ ~2.9–3.0 ppm.
  - N-CH<sub>2</sub> (Furfuryl): Singlet @ ~3.8 ppm. (Crucial: If this is at 8.2 ppm, you have the Imine).

## Protocol B: Mass Spectrometry & Purity Profiling

Objective: To rule out bis-alkylation (over-reaction).

Methodology:

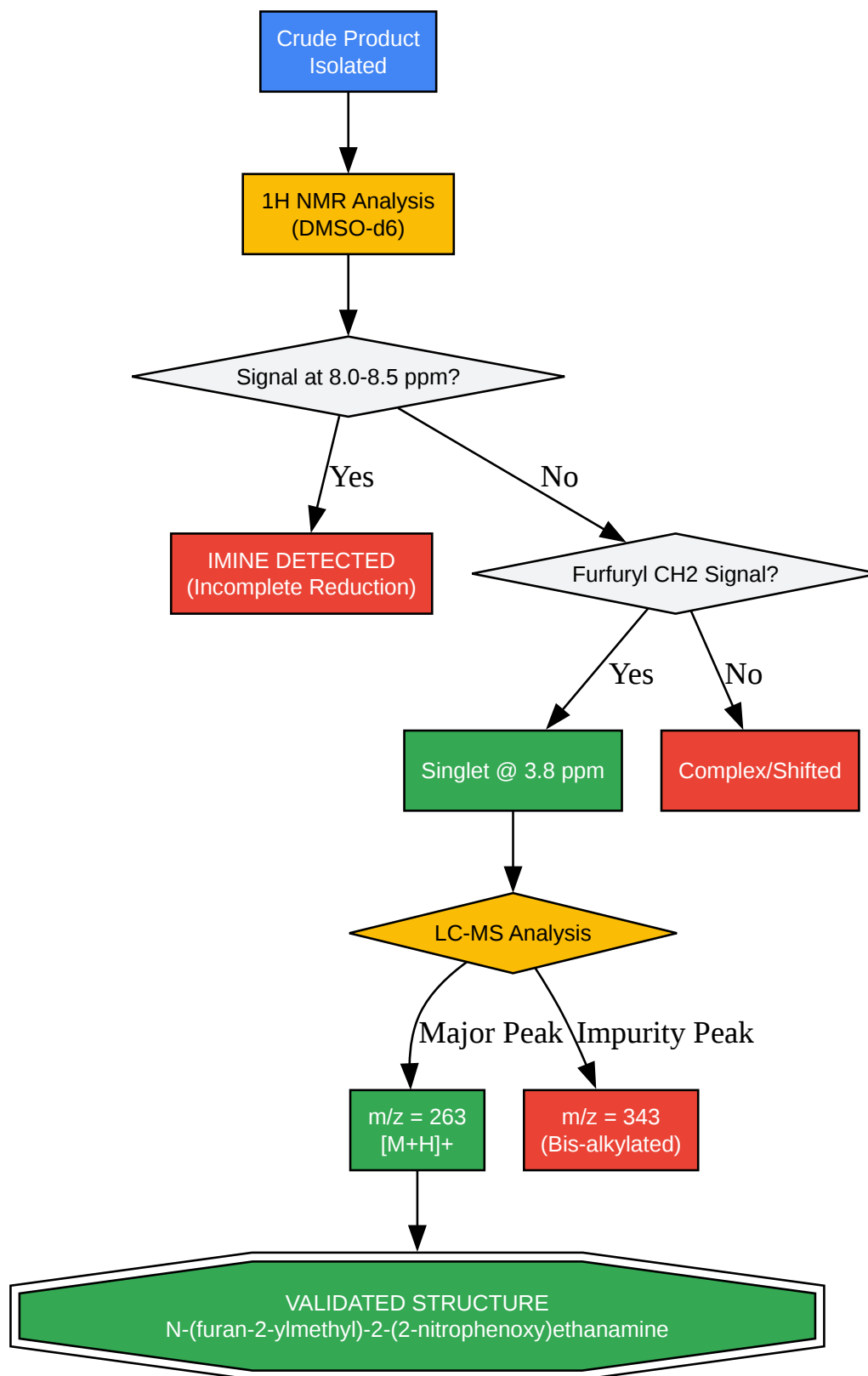
- System: LC-MS (ESI+ mode) using a C18 column.
- Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% to 95% ACN over 10 mins.

Interpretation:

- Target Peak: m/z 263.1 [M+H]<sup>+</sup>.
- Common Failure Mode: A peak at m/z 343 indicates the Tertiary Amine (addition of a second furfuryl group). This typically occurs if the reductant (e.g., NaBH(OAc)<sub>3</sub>) was added too slowly or if the stoichiometry was incorrect.

## Visualization of Validation Logic

The following diagram illustrates the logical decision tree for validating the structure, distinguishing it from common synthetic pitfalls.



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Figure 1: Structural Validation Decision Tree. This workflow isolates the target secondary amine from common reductive amination byproducts.[3]

## Mechanistic Insight: Why This Structure Matters

The validation of **N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine** is often a checkpoint in the synthesis of larger heterocycles. The 2-nitrophenoxy group acts as a "masked" aniline; subsequent reduction of the nitro group allows for intramolecular cyclization (e.g., to form benzoxazines or similar tricyclic systems).

Therefore, purity at this stage is paramount. If the imine is carried forward, the cyclization will fail. If the tertiary amine is present, it will act as a chain terminator in subsequent steps.

## Connectivity Confirmation (HMBC)

For absolute certainty (Tier 2 Validation), perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

- Key Correlation: The proton at the Furfuryl-CH<sub>2</sub> position (~3.8 ppm) must show a long-range coupling to:
  - The Furan C-2 carbon (~150 ppm).
  - The Ethyl-CH<sub>2</sub> carbon (~48 ppm).
- Absence of the second correlation suggests bond cleavage or incorrect synthesis.

## References

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## Sources

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